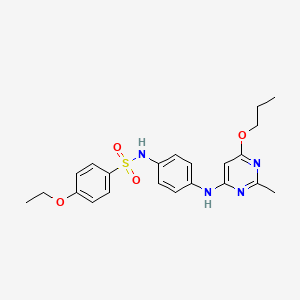

4-ethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a 4-ethoxy substituent on the benzene ring and a pyrimidine-based moiety (2-methyl-6-propoxy) linked via an amino-phenyl group. The ethoxy group enhances lipophilicity, while the pyrimidine ring may contribute to hydrogen bonding and π-π interactions with biological targets .

Properties

IUPAC Name |

4-ethoxy-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O4S/c1-4-14-30-22-15-21(23-16(3)24-22)25-17-6-8-18(9-7-17)26-31(27,28)20-12-10-19(11-13-20)29-5-2/h6-13,15,26H,4-5,14H2,1-3H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUBGHRTEIDXER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-ethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role as a potential therapeutic agent in treating bacterial infections and certain types of cancer.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it likely inhibits the synthesis of folic acid in bacteria, which is essential for their growth and replication. The compound may also interact with enzymes and proteins involved in cell signaling pathways, leading to its anticancer effects.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

4-ethoxy-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}benzenesulfonamide ():

This analog replaces the 6-propoxy group with a trifluoromethyl (-CF₃) substituent. The -CF₃ group increases electronegativity and metabolic stability but reduces solubility compared to the propoxy group. Pharmacokinetic studies suggest trifluoromethyl derivatives exhibit longer half-lives but may face bioavailability challenges due to higher hydrophobicity .- However, the absence of an ethoxy group on the benzene ring diminishes lipophilicity, impacting membrane permeability .

Modifications on the Benzene Ring

N-(4-Methoxyphenyl)benzenesulfonamide ():

Replacing ethoxy (-OCH₂CH₃) with methoxy (-OCH₃) reduces steric hindrance and increases polarity. Methoxy derivatives often show improved aqueous solubility but lower tissue penetration in vivo .- 2,4-Difluoro-N-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide (): The 2,4-difluoro substitution on the benzene ring enhances electronegativity and binding affinity to hydrophobic enzyme pockets. However, fluorine atoms may introduce metabolic liabilities, such as susceptibility to oxidative degradation .

Data Table: Key Structural and Hypothesized Properties

Research Findings and Implications

- In contrast, trifluoromethyl () or fluoro () groups withdraw electrons, altering binding kinetics .

- Bioavailability : Ethoxy-substituted analogs (target compound, ) exhibit higher logP values (~3.5–4.2) compared to methoxy derivatives (logP ~2.1), favoring blood-brain barrier penetration but requiring formulation adjustments for solubility .

- Synthetic Feasibility : The target compound’s propoxy group may complicate synthesis due to steric hindrance during pyrimidine ring functionalization, whereas methoxy or fluoro analogs (–5) are more straightforward to derivatize .

Biological Activity

4-ethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide, with the CAS number 1021119-58-3, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's unique structure, which includes a sulfonamide group and a pyrimidine moiety, suggests various mechanisms of action in biological systems. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C23H26N4O3, with a molecular weight of 406.5 g/mol. Its structural characteristics are central to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H26N4O3 |

| Molecular Weight | 406.5 g/mol |

| CAS Number | 1021119-58-3 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Sulfonamides often act as inhibitors of various enzymes. The presence of the sulfonamide group in this compound suggests potential inhibition of carbonic anhydrase or other similar enzymes, which could affect physiological processes such as blood pressure regulation and fluid balance.

- Cell Cycle Modulation : Studies have indicated that related compounds can influence cell cycle progression and cytoskeletal integrity, potentially making them useful in cancer therapy .

- Receptor Interaction : The pyrimidine moiety may facilitate interactions with specific receptors or proteins involved in signaling pathways, contributing to the compound's pharmacological effects.

In Vitro Studies

Research has shown that sulfonamide derivatives can exhibit significant biological activity in vitro. For instance, an investigation into the effects of related benzenesulfonamides on perfusion pressure and coronary resistance demonstrated that these compounds could modulate cardiovascular parameters effectively .

Case Study: Cardiovascular Effects

In a controlled study using isolated rat hearts, researchers evaluated the impact of various benzenesulfonamide derivatives on perfusion pressure. The results indicated that certain derivatives significantly decreased perfusion pressure over time, suggesting potential therapeutic applications in managing hypertension or heart failure .

| Compound | Effect on Perfusion Pressure |

|---|---|

| 4-(2-aminoethyl)-benzenesulfonamide | Decreased |

| 2-hydrazinocarbonyl-benzenesulfonamide | Moderate effect |

| Control | Baseline |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Theoretical models have provided insights into its absorption, distribution, metabolism, and excretion (ADME). For example, computational tools such as SwissADME have been utilized to predict its permeability and bioavailability .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Permeability | Moderate |

| Plasma Binding | Low (72.9%) |

| Half-Life | Short |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.